2-Methoxy-3,5-dinitropyridine

Beschreibung

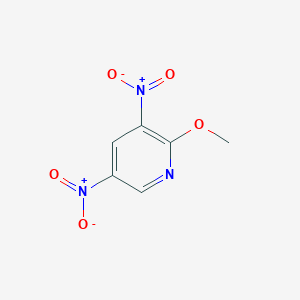

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5/c1-14-6-5(9(12)13)2-4(3-7-6)8(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGXTRQTCDZDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-3,5-dinitropyridine

Foreword: The Strategic Importance of 2-Methoxy-3,5-dinitropyridine

Welcome to a comprehensive exploration of the synthetic pathways leading to this compound. This molecule, while seemingly a niche heterocyclic compound, holds significant interest for researchers and professionals in drug development and materials science. Its highly functionalized pyridine core, featuring both an electron-donating methoxy group and two strongly electron-withdrawing nitro groups, makes it a versatile intermediate for the synthesis of more complex molecular architectures. The strategic placement of these functional groups allows for a range of subsequent chemical transformations, opening avenues for the development of novel pharmaceuticals, agrochemicals, and energetic materials. This guide is designed to provide not just a set of instructions, but a deeper understanding of the chemical principles that underpin the synthesis of this valuable compound, empowering you to adapt and optimize these methods for your specific research and development needs.

Physicochemical and Spectral Data of this compound

For unambiguous identification and characterization of the target compound, a summary of its key physicochemical and spectral properties is presented below.[1]

| Property | Value |

| Molecular Formula | C₆H₅N₃O₅ |

| Molecular Weight | 199.12 g/mol |

| Appearance | (Predicted) Crystalline solid |

| CAS Number | 18617-40-8 |

Note: For detailed spectral data (¹H NMR, ¹³C NMR, IR, and MS), please refer to the PubChem database (CID 597960) and the references cited therein.[1]

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached via two primary and logically sound strategies, each commencing from a different precursor. The choice of pathway will often depend on the availability of starting materials, desired scale, and safety considerations.

Figure 1: High-level overview of the two primary synthetic routes to this compound.

Part 1: Synthesis of Key Precursors

A reliable synthesis of the target molecule is predicated on the efficient preparation of its key precursors. This section details the synthesis of 2-chloro-3,5-dinitropyridine and 2-hydroxy-3,5-dinitropyridine.

Synthesis of 2-Hydroxy-3,5-dinitropyridine

The dinitration of 2-hydroxypyridine is a direct method to obtain this precursor. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group, despite being a deactivating group in acidic media due to protonation, directs the incoming nitro groups to the 3- and 5-positions.

Figure 3: Synthetic scheme for 2-Chloro-3,5-dinitropyridine.

Experimental Protocol: Dinitration of 2-Chloropyridine

This protocol is based on general procedures for the nitration of chloropyridines.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Chloropyridine | 1.0 | 113.55 | (user defined) |

| Concentrated Sulfuric Acid (98%) | - | 98.08 | (user defined) |

| Concentrated Nitric Acid (70%) | (excess) | 63.01 | (user defined) |

Step-by-Step Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0°C.

-

Slowly add 2-chloropyridine to the cold sulfuric acid with stirring.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0°C.

-

Add the nitrating mixture dropwise to the 2-chloropyridine solution, maintaining the temperature below 10°C.

-

After the addition, allow the mixture to warm to room temperature and then heat to 100-105°C for several hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-3,5-dinitropyridine.

-

The crude product can be purified by recrystallization or column chromatography.

Part 2: Synthesis of this compound

With the precursors in hand, we can now proceed to the final step of the synthesis. Both pathways presented here are viable and based on well-established reaction mechanisms.

Pathway A: Nucleophilic Aromatic Substitution of 2-Chloro-3,5-dinitropyridine

This is arguably the most direct and efficient route. The electron-withdrawing nitro groups strongly activate the pyridine ring towards nucleophilic aromatic substitution, making the chloro group at the 2-position an excellent leaving group. The reaction with sodium methoxide proceeds readily to yield the desired product.

Figure 4: Reaction mechanism for Pathway A.

Experimental Protocol: Methoxylation of 2-Chloro-3,5-dinitropyridine

This protocol is adapted from procedures for the methoxylation of similar activated chloro-nitroaromatic compounds. [2][3][4]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

|---|---|---|---|

| 2-Chloro-3,5-dinitropyridine | 1.0 | 203.54 | (user defined) |

| Sodium Methoxide | 1.2-1.5 | 54.02 | (user defined) |

| Methanol (anhydrous) | - | 32.04 | (solvent) |

Step-by-Step Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3,5-dinitropyridine in anhydrous methanol.

-

In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.

-

Slowly add the sodium methoxide solution to the solution of 2-chloro-3,5-dinitropyridine at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction by TLC. [2]5. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.

Pathway B: O-Methylation of 2-Hydroxy-3,5-dinitropyridine

An alternative route involves the methylation of the hydroxyl group of 2-hydroxy-3,5-dinitropyridine. This reaction typically proceeds via a Williamson ether synthesis-type mechanism, where a base is used to deprotonate the hydroxyl group, forming a nucleophilic phenoxide-like species that then reacts with a methylating agent.

Figure 5: Reaction mechanism for Pathway B.

Experimental Protocol: Methylation of 2-Hydroxy-3,5-dinitropyridine

This protocol is based on general and established methods for the O-methylation of phenols and related hydroxyaromatic compounds.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Hydroxy-3,5-dinitropyridine | 1.0 | 185.09 | (user defined) |

| Methylating Agent (e.g., Dimethyl Sulfate or Methyl Iodide) | 1.1-1.5 | 126.13 (DMS) / 141.94 (MeI) | (user defined) |

| Base (e.g., K₂CO₃ or NaH) | 1.5-2.0 | 138.21 (K₂CO₃) / 24.00 (NaH) | (user defined) |

| Solvent (e.g., Acetone or DMF, anhydrous) | - | - | (solvent) |

Step-by-Step Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-hydroxy-3,5-dinitropyridine and the base (e.g., anhydrous potassium carbonate) in a suitable anhydrous solvent (e.g., acetone or DMF).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise to the suspension.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60°C or reflux for acetone) and stir for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

-

Melting Point: Comparison with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired and compared with the expected chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., C-O-C ether linkage, NO₂ groups, and the pyridine ring).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Precautions

The synthesis of this compound involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

-

Nitrating Agents: Fuming nitric acid and fuming sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Nitro Compounds: Dinitropyridine derivatives are potentially energetic materials and should be handled with care. Avoid friction, shock, and excessive heat.

-

Methylating Agents: Dimethyl sulfate and methyl iodide are toxic and carcinogenic. All manipulations should be carried out in a fume hood, and appropriate protective measures must be taken to avoid inhalation or skin contact.

-

Bases: Sodium methoxide and sodium hydride are corrosive and react violently with water. Handle in an inert and dry environment.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound is a feasible endeavor for a well-equipped organic chemistry laboratory. The two primary pathways, nucleophilic aromatic substitution and O-methylation, offer flexibility in the choice of starting materials. While the nucleophilic substitution of 2-chloro-3,5-dinitropyridine is likely the more direct and higher-yielding approach, the O-methylation of 2-hydroxy-3,5-dinitropyridine provides a solid alternative. Careful execution of the experimental procedures and adherence to safety protocols are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

- CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents.

-

PubChem. This compound. Available at: [Link]

- A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines.

- Pagoria, P. F., et al. (2017). Synthetic studies of 2,6-Diamino-3,5- dinitropyrazine-1-oxide (LLM-105) from discovery to multi-kilogram scale. Lawrence Livermore National Lab.(LLNL)

- Punte, G., Rivero, B. E., Cerdeira, S., & Nudelman, N. S. (1990). Structure of this compound. Canadian Journal of Chemistry, 68(11), 1947-1952.

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.

- Pagoria, P. F., et al. (1998). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). Lawrence Livermore National Lab.

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.

- Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2010). Journal of Chemical Industry and Engineering (China).

-

Organic Syntheses Procedure. Available at: [Link]

-

PubChem. 2-Methoxy-5-nitroaniline. Available at: [Link]

-

Canadian Journal of Chemistry. Structure of this compound. Available at: [Link]

- Ranu, B. C., et al. (2008).

- Kiss, T., & Jády, B. E. (2009). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. Methods in molecular biology (Clifton, N.J.), 540, 201–217.

-

Organic Syntheses Procedure. dibenzoylmethane. Available at: [Link]

- Chen, J., et al. (2009). 3-Chloro-5-methoxy-2,6-dinitropyridine. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2154.

- CN106518630A - Method for synthesizing 6-chloro-2-methoxytoluene - Google Patents.

- Functional Characterization of 2′-O-Methylation and Pseudouridylation Guide RNAs. (2004). Springer Protocols.

-

2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. (2023). YouTube. Available at: [Link]

- Fizer, M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(21), 5092.

- Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. (2024). Current Protocols.

Sources

- 1. This compound | C6H5N3O5 | CID 597960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. osti.gov [osti.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2-Methoxy-3,5-dinitropyridine (CAS Number: 18617-40-8)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties and potential applications of this compound.

Introduction

This compound, identified by CAS number 18617-40-8, is a substituted pyridine derivative.[1] Its structure, featuring a pyridine ring functionalized with a methoxy group and two nitro groups, suggests its potential utility as a versatile building block in organic synthesis. The electron-withdrawing nature of the two nitro groups, combined with the electron-donating methoxy group, creates a unique electronic profile that can influence its reactivity and potential biological interactions. This guide provides a detailed overview of its known physicochemical properties, structural characteristics, and discusses potential synthetic and analytical approaches.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18617-40-8 | PubChem[1] |

| Molecular Formula | C₆H₅N₃O₅ | PubChem[1] |

| Molecular Weight | 199.12 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Pyridine, 2-methoxy-3,5-dinitro-; 3,5-dinitro-2-methoxypyridine | PubChem[1] |

| Appearance | Crystalline solid (predicted) | |

| Crystal System | Monoclinic | Canadian Journal of Chemistry[2][3] |

| Space Group | P2₁/n | Canadian Journal of Chemistry[2][3] |

A detailed single-crystal X-ray diffraction study has provided significant insights into the three-dimensional structure of this compound.[2][3][4] The pyridine ring is nearly planar, but the substituents exhibit some torsion. The methoxy group and the nitro group at the 3-position are twisted out of the ring plane by approximately 7° and 16°, respectively.[2][3][4] This rotation is attributed to steric hindrance between these adjacent groups. The methoxy group is oriented syn to the pyridine nitrogen, a conformation that minimizes repulsion with the 3-nitro group.[2][3][4]

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established pyridine chemistry. A potential pathway involves the nitration of a 2-methoxypyridine precursor.

Hypothetical Synthetic Protocol

Reaction: Nitration of 2-methoxypyridine.

Reagents and Materials:

-

2-methoxypyridine

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-methoxypyridine to the cold sulfuric acid while stirring.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 2-methoxypyridine in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture slowly over crushed ice.

-

Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Hypothetical synthetic workflow for this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure. The proton NMR spectrum is expected to show distinct signals for the methoxy protons and the two aromatic protons on the pyridine ring.[2]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (199.12 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-O-C stretch of the methoxy group, and strong symmetric and asymmetric stretches for the N-O bonds of the two nitro groups.

Chromatographic Purity Assessment

A standard protocol for assessing the purity of this compound would likely involve High-Performance Liquid Chromatography (HPLC).

Exemplary HPLC Protocol:

-

Instrument: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Caption: General analytical workflow for compound characterization.

Biological Activity

Currently, there is a lack of publicly available scientific literature detailing specific biological activities of this compound. However, the presence of the methoxy group, a common feature in many approved drugs, and the nitroaromatic scaffold suggest that this compound could be explored for various biological applications.[5] The nitro group can sometimes be reduced in biological systems to reactive intermediates, a property exploited in some antimicrobial and anticancer agents. Further research is required to determine if this compound possesses any significant biological effects.

Safety and Handling

Conclusion

This compound (CAS 18617-40-8) is a chemical compound with well-defined structural and physicochemical properties. While detailed information regarding its synthesis, specific analytical protocols, and biological activity is limited in the public domain, its structure suggests potential as a valuable intermediate in synthetic chemistry. This guide provides a foundational understanding of the compound, which can serve as a starting point for researchers and developers interested in exploring its applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Punte, G., Rivero, B. E., Cerdeira, S., & Nudelman, N. S. (1990). Structure of this compound. Canadian Journal of Chemistry, 68(2), 298-302. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Methoxy-3-nitropyridine: Properties, Applications & Safety. Retrieved from [Link]

-

Scribd. (n.d.). Che Menu. Retrieved from [Link]

-

Canadian Science Publishing. (1990). Structure of this compound. Retrieved from [Link]

-

Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 469-75. Retrieved from [Link]

-

Semantic Scholar. (1990). Structure of this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-5-nitro-pyridine. Retrieved from [Link]

-

Liu, J., et al. (2012). Synthesis and cytotoxic activity of 17-carboxylic acid modified 23-hydroxy betulinic acid ester derivatives. Bioorganic & Medicinal Chemistry Letters, 22(18), 5948-51. Retrieved from [Link]

-

NIST. (n.d.). 2-methoxy-3,5-dimethylpyrazine. NIST WebBook. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

-

ResearchGate. (2015). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Retrieved from [Link]

-

Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. Retrieved from [Link]

Sources

- 1. This compound | C6H5N3O5 | CID 597960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Structure of this compound | Semantic Scholar [semanticscholar.org]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxy-3,5-dinitropyridine molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Methoxy-3,5-dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted heterocyclic compound of significant interest in synthetic and materials chemistry. As a member of the dinitropyridine family, its structure is characterized by a pyridine ring rendered highly electron-deficient by the presence of two powerful electron-withdrawing nitro groups. The addition of an electron-donating methoxy group at the 2-position introduces a fascinating electronic and steric interplay that dictates the molecule's geometry, stability, and reactivity. This guide provides a detailed exploration of the molecular structure of this compound, grounded in crystallographic data and spectroscopic principles. We will delve into the subtle conformational preferences, the electronic effects of its substituents, and the implications of these features for its synthesis and chemical behavior. Understanding this molecule serves as a valuable case study for predicting the properties of other polysubstituted aromatic and heteroaromatic systems.

Core Molecular Framework and Conformation

The definitive understanding of a molecule's three-dimensional arrangement is derived from single-crystal X-ray diffraction analysis. A comprehensive study on this compound has elucidated its precise solid-state structure, revealing key conformational features driven by the steric and electronic interactions of its substituents.[1]

The molecule, with the chemical formula C₆H₅N₃O₅ and a molecular weight of 199.12 g/mol , crystallizes in the monoclinic space group P2₁/n.[1][2] While the pyridine ring itself is largely planar, the substituents are displaced from this plane to varying degrees to minimize steric strain.[1]

Substituent Orientation and Steric Hindrance

A critical feature of the molecular conformation is the orientation of the methoxy group relative to the adjacent 3-nitro group. The crystallographic data show conclusively that the methoxy group is positioned syn to the ring nitrogen, N(1).[1] This arrangement places the methyl group away from the bulky 3-nitro group, a conformation adopted to avoid significant steric repulsion. This observation is consistent with nuclear magnetic resonance (NMR) studies in solution, suggesting that this sterically-driven conformation persists in the dissolved state.[1]

The molecule is not perfectly flat. The steric pressure, primarily between the ortho-substituents at positions 2 and 3, forces the groups to twist out of the pyridine ring's mean plane.[1]

-

The methoxy group is twisted by approximately 7.4°.[1]

-

The 3-nitro group exhibits a more substantial twist of about 15.6°.[1]

-

The 5-nitro group , lacking an adjacent substituent, is only slightly out of plane, with a dihedral angle of 3.9°.[1]

This non-planarity has direct consequences for the molecule's electronic conjugation and overall stability.

Caption: Conformational twists in this compound.

Bond Lengths and Angles

The electronic nature of the substituents imparts significant changes to the geometry of the pyridine ring compared to unsubstituted pyridine. The electron-withdrawing nitro groups and the interplay with the methoxy group distort the ring's internal angles and bond lengths.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N(1)–C(2) | 1.350 | C(6)–N(1)–C(2) | 117.1 |

| C(2)–C(3) | 1.423 | N(1)–C(2)–C(3) | 122.9 |

| C(3)–C(4) | 1.381 | C(2)–C(3)–C(4) | 119.5 |

| C(4)–C(5) | 1.372 | C(3)–C(4)–C(5) | 117.0 |

| C(5)–C(6) | 1.378 | C(4)–C(5)–C(6) | 119.7 |

| C(6)–N(1) | 1.311 | C(5)–C(6)–N(1) | 123.8 |

| C(2)–O(methoxy) | 1.328 | N(1)–C(2)–O(methoxy) | 115.3 |

| C(3)–N(2) (nitro) | 1.468 | C(2)–C(3)–N(2) | 121.2 |

| C(5)–N(3) (nitro) | 1.472 | C(4)–C(5)–N(3) | 118.0 |

| Data sourced from the single-crystal X-ray diffraction study.[1] |

The C(2)-C(3) bond is notably long, a consequence of the steric repulsion between the methoxy and 3-nitro groups pushing them apart. Conversely, the C(6)-N(1) bond is relatively short, indicating significant double-bond character.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly efficient due to the strong activation of the pyridine ring by the nitro groups.

Synthetic Protocol

The most common laboratory synthesis involves the reaction of 2-chloro-3,5-dinitropyridine with sodium methoxide in methanol.[3] The methoxide ion acts as the nucleophile, displacing the chloride leaving group at the C2 position.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reagent Preparation: A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere. The precursor, 2-chloro-3,5-dinitropyridine, is dissolved in a separate flask containing anhydrous methanol.

-

Nucleophilic Addition: The reaction flask containing the chloropyridine solution is cooled in an ice bath. The sodium methoxide solution is added dropwise with vigorous stirring. The causality here is critical: slow, cold addition prevents runaway exothermic reactions and minimizes side-product formation.

-

Reaction: The mixture is allowed to warm to ambient temperature and stirred for several hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is poured into a beaker of ice-water, causing the organic product to precipitate. The solid is collected by filtration, washed with cold water to remove inorganic salts, and dried to yield the final product.

Spectroscopic Profile

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | ~4.2 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. ~9.1 ppm (d, 1H): Doublet for the H4 proton. ~9.3 ppm (d, 1H): Doublet for the H6 proton. The strong deshielding is due to the nitro groups and the ring nitrogen. |

| ¹³C NMR | ~55-60 ppm: Methoxy carbon. ~120-160 ppm: Aromatic carbons, with quaternary carbons (C2, C3, C5) showing distinct shifts from protonated carbons (C4, C6). |

| IR (cm⁻¹) | ~1520-1550 & ~1340-1360: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro groups (N-O). ~1600-1570: C=N and C=C stretching of the pyridine ring. ~1250 & ~1020: C-O stretching of the methoxy group. |

| Mass Spec. | M⁺ at m/z 199: A clear molecular ion peak corresponding to the molecular weight of C₆H₅N₃O₅.[2] |

Reactivity and Applications

The molecular structure directly informs the chemical reactivity of this compound.

-

Nucleophilic Aromatic Substitution: Although the methoxy group is less reactive than a halogen, it can be displaced by strong nucleophiles under forcing conditions. The extreme electron deficiency of the ring facilitates such reactions.

-

Precursor for Energetic Materials: Dinitropyridines are important precursors in the synthesis of advanced energetic materials. For example, related structures are used to synthesize compounds like LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide), highlighting the utility of this chemical class in materials science.[4][5]

-

Scaffold for Medicinal Chemistry: The substituted pyridine core is a common scaffold in drug development. The functional groups on this molecule offer handles for further chemical modification to explore biologically active derivatives.

Conclusion

The molecular structure of this compound is a well-defined system governed by a balance of steric repulsion and electronic effects. X-ray crystallographic data provide an authoritative picture of a non-planar molecule where the methoxy and 3-nitro groups are twisted out of the pyridine plane to relieve steric strain.[1] This defined geometry, coupled with the strong electron-withdrawing nature of the nitro groups, makes the compound a valuable substrate for nucleophilic aromatic substitution and a useful building block in the synthesis of more complex molecules. Its straightforward synthesis and clear spectroscopic signatures make it an excellent model compound for studying structure-property relationships in polysubstituted heteroaromatic systems.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Punte, G., Rivero, B. E., Cerdeira, S., & Nudelman, N. S. (1990). Structure of this compound. Canadian Journal of Chemistry, 68(2), 298-302. Available from: [Link]

-

Ghoneim, K. M., El-Tombary, A. A., & Said, M. M. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. Journal of Physical Organic Chemistry, 13(12), 743-749. Available from: [Link]

-

Doubtnut. (2023). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. YouTube. Available from: [Link]

-

Zhang, C., et al. (2014). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Propellants, Explosives, Pyrotechnics, 39(4), 533-537. Available from: [Link]

- Google Patents. (2016). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. CN105523995A.

-

Homework.Study.com. 2-chloro-2-methylpropane with sodium methoxide under SN2/E2 conditions. Available from: [Link]

-

Pagoria, P. F., et al. (1995). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. Available from: [Link]

-

Filo. (2024). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Available from: [Link]

-

ResearchGate. (2020). Dinitropyridines: Synthesis and Reactions. Available from: [Link]

-

NIST. 2-methoxy-3,5-dimethylpyrazine. NIST WebBook. Available from: [Link]

-

PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Available from: [Link]

-

Allen. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Available from: [Link]

-

NIST. 2-methoxy-3,5-dimethylpyrazine. NIST WebBook. Available from: [Link]

-

Bellamy, A. J., & Golding, P. (2001). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Propellants, Explosives, Pyrotechnics, 26(1), 3-8. Available from: [Link]

-

Kumar, S., et al. (2019). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Journal of Molecular Structure, 1179, 747-756. Available from: [Link]

-

The Good Scents Company. methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. Available from: [Link]

-

Chen, X., et al. (2016). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive. Dyes and Pigments, 134, 497-506. Available from: [Link]

-

Pipzine Chemicals. 2-Methoxy-3-nitropyridine: Properties, Applications & Safety. Available from: [Link]

Sources

Spectroscopic Profile of 2-Methoxy-3,5-dinitropyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxy-3,5-dinitropyridine (C₆H₅N₃O₅), a key heterocyclic compound with applications in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this molecule. The guide details field-proven experimental protocols for data acquisition and provides an expert interpretation of the spectral features, grounded in the electronic effects of the methoxy and dinitropyridine moieties. The causality behind spectral characteristics is explained to provide a deeper understanding of the molecule's structure and reactivity. All data is presented in a clear, accessible format, including summary tables and illustrative diagrams, and is supported by authoritative references to ensure scientific integrity.

Introduction

This compound is a substituted pyridine derivative whose utility in organic synthesis and potential as a scaffold in drug discovery necessitates a thorough understanding of its structural and electronic properties. The strategic placement of an electron-donating methoxy group and two strongly electron-withdrawing nitro groups on the pyridine ring creates a unique electronic environment. This arrangement significantly influences the molecule's chemical reactivity, intermolecular interactions, and, consequently, its spectroscopic signature.

Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing purity, and predicting its behavior in chemical reactions. This guide serves as a centralized resource for the spectroscopic characterization of this compound, presenting a logical narrative that flows from data acquisition to in-depth analysis.

Molecular Structure and Conformation

The molecular structure of this compound has been determined by X-ray crystallography. The pyridine ring is essentially planar. A key conformational feature is the orientation of the methoxy group, which is positioned syn to the ring nitrogen (N1) to minimize steric repulsion with the adjacent 3-nitro group[1]. The 3-nitro group is twisted out of the mean plane of the pyridine ring to a greater extent than the 5-nitro group, a result of the steric hindrance from the neighboring methoxy group[1]. These structural nuances are critical for interpreting the NMR spectra, as they influence the local electronic environments of the protons and carbon atoms.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the substitution pattern and electronic environment of the pyridine ring.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it readily dissolves the compound and its residual proton signal is well-separated from the analyte signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~12 ppm, centered around 6 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, to achieve adequate signal-to-noise for the less sensitive ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Caption: Standard workflow for NMR spectral analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic and alkoxy regions. The data, recorded in CDCl₃, is summarized below[1].

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~9.1 | Doublet | ~3.0 | 1H |

| H4 | ~8.8 | Doublet | ~3.0 | 1H |

| -OCH₃ | ~4.2 | Singlet | - | 3H |

Interpretation:

-

Aromatic Protons (H4, H6): The two protons on the pyridine ring, H4 and H6, appear as doublets at highly downfield chemical shifts (~8.8 and ~9.1 ppm, respectively). This significant deshielding is a direct consequence of the powerful electron-withdrawing nature of the two nitro groups, which reduce the electron density at the ortho and para positions. The signals are coupled to each other, resulting in a doublet for each proton with a small meta-coupling constant (J ≈ 3.0 Hz).

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group appear as a sharp singlet at approximately 4.2 ppm. This chemical shift is typical for a methoxy group attached to an aromatic ring. The absence of coupling confirms that there are no adjacent protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum of this compound in CDCl₃ shows six distinct signals corresponding to the six carbon atoms in the molecule[1].

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~160 |

| C4 | ~145 |

| C6 | ~140 |

| C3 | ~135 |

| C5 | ~133 |

| -OCH₃ | ~55 |

Interpretation:

-

C2 Carbon: The carbon atom directly attached to the electron-donating methoxy group and the ring nitrogen (C2) is expected to be significantly deshielded, appearing at the lowest field (~160 ppm).

-

Carbons Attached to Nitro Groups (C3, C5): The carbons bearing the nitro groups (C3 and C5) are also strongly deshielded due to the powerful inductive and resonance electron-withdrawing effects of the -NO₂ substituents. They are expected in the ~133-135 ppm region.

-

Aromatic CH Carbons (C4, C6): The carbons bonded to hydrogen (C4 and C6) are found downfield, consistent with their positions on an electron-deficient aromatic ring.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group appears at the highest field (~55 ppm), which is a characteristic chemical shift for methoxy carbons attached to an aromatic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method. Alternatively, a KBr pellet or a melt on a capillary cell can be used. The data available was obtained from a capillary cell melt[2].

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal or KBr plate.

-

Place a small amount of the solid sample onto the crystal or prepare a KBr pellet.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | C-H aromatic stretching | Medium |

| ~2950-2850 | C-H aliphatic stretching (-OCH₃) | Medium |

| ~1600-1580 | C=C and C=N ring stretching | Medium |

| ~1530 | N-O asymmetric stretching (-NO₂) ** | Strong |

| ~1350 | N-O symmetric stretching (-NO₂) ** | Strong |

| ~1250 | C-O-C asymmetric stretching (aryl ether) | Strong |

| ~1020 | C-O-C symmetric stretching (aryl ether) | Medium |

| ~830 | C-H out-of-plane bending | Strong |

Interpretation:

The most diagnostic peaks in the IR spectrum are the strong absorptions for the nitro group.

-

Nitro Group (-NO₂): The presence of two strong and distinct bands at approximately 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) is definitive evidence for the nitro functional groups. The position of these bands is characteristic of nitro groups attached to an aromatic ring.

-

Aryl Ether (C-O-C): A strong band around 1250 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the methoxy group attached to the pyridine ring.

-

Aromatic Ring: Absorptions in the 1600-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the pyridine ring. The C-H stretching of the aromatic protons is observed just above 3000 cm⁻¹.

-

Aliphatic C-H: The C-H stretching vibrations of the methyl group (-OCH₃) are seen just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: GC-MS

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

GC Separation: The sample is vaporized and passes through a capillary column (e.g., DB-5) to separate it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Mass Spectral Data

The electron ionization mass spectrum of this compound (Molecular Weight: 199.12 g/mol ) exhibits a characteristic fragmentation pattern.

| m/z | Proposed Fragment Ion | Interpretation |

| 199 | [C₆H₅N₃O₅]⁺˙ | Molecular Ion (M⁺˙) |

| 169 | [M - NO]⁺ | Loss of nitric oxide |

| 153 | [M - NO₂]⁺ | Loss of a nitro group |

| 139 | [M - NO - OCH₃]⁺ or [M - NO₂ - O]⁺ | Subsequent fragmentation |

| 123 | [M - NO₂ - NO]⁺ | Loss of both nitro and nitric oxide moieties |

| 93 | [C₅H₃N₂O]⁺ | Further fragmentation of the ring |

| 64 | [C₄H₂N]⁺ | Pyridine ring fragment |

| 53 | [C₃H₃N]⁺ | Smaller ring fragment |

Interpretation of Fragmentation:

The fragmentation of nitroaromatic compounds under EI conditions is often complex. For this compound, the following pathways are plausible:

-

Loss of NO and NO₂: Common fragmentation pathways for nitroaromatics involve the loss of nitric oxide (NO, 30 Da) and nitrogen dioxide (NO₂, 46 Da). The peak at m/z 169 is prominent, suggesting the loss of NO is a favorable process[2].

-

Loss of Methoxy Group: Cleavage of the C-O bond can lead to the loss of a methoxy radical (·OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da) via rearrangement.

-

Ring Fragmentation: Subsequent losses of small neutral molecules like CO, HCN, and further fragmentation of the pyridine ring lead to the smaller m/z ions observed in the spectrum.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating profile of this compound. The ¹H and ¹³C NMR spectra confirm the substitution pattern on the pyridine ring and reveal the strong deshielding effects of the nitro groups. Infrared spectroscopy provides definitive evidence for the presence of the key nitro and aryl ether functional groups. Mass spectrometry confirms the molecular weight and illustrates characteristic fragmentation pathways involving the loss of nitro and methoxy-related fragments. This collection of data and expert interpretation serves as a valuable resource for scientists and researchers, enabling confident identification, quality assessment, and a deeper understanding of the chemical properties of this important molecule.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Punte, G., Rivero, B. E., Cerdeira, S., & Nudelman, N. S. (1990). Structure of this compound. Canadian Journal of Chemistry, 68(2), 298-301. [Link]

Sources

An In-depth Technical Guide to 2-Methoxy-3,5-dinitropyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3,5-dinitropyridine is a highly functionalized heterocyclic compound of significant interest in several areas of chemical research, ranging from energetic materials to pharmaceutical intermediates. The presence of two nitro groups on the pyridine ring renders it highly electron-deficient, activating the molecule for various chemical transformations. The methoxy group at the 2-position further influences its reactivity and provides a handle for subsequent modifications. This guide provides a comprehensive overview of the synthesis, structural characteristics, reactivity, and potential applications of this compound, offering valuable insights for researchers in organic synthesis and medicinal chemistry. Dinitropyridines are a promising class of compounds that serve as precursors to explosives, agrochemicals, and biologically active molecules with diverse properties, including antitumor and antiviral activities.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound has been elucidated by X-ray crystallography, revealing key conformational features that dictate its reactivity.[2][3] The molecule is not perfectly planar, with the methoxy and the 3-nitro groups being twisted out of the pyridine ring plane by approximately 7° and 16°, respectively.[2][3] This deviation from planarity is a consequence of steric hindrance between the adjacent substituents. A significant conformational feature is the syn orientation of the methoxy group relative to the ring nitrogen, which is adopted to minimize repulsion with the 3-nitro group.[2]

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃O₅ | PubChem[4] |

| Molecular Weight | 199.12 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 18617-40-8 | PubChem[4] |

| Appearance | Expected to be a crystalline solid | N/A |

| Melting Point | Not explicitly reported, but related compounds have defined melting points | N/A |

| Solubility | Soluble in many organic solvents | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of a suitable 2-methoxypyridine precursor. The electron-donating methoxy group at the 2-position activates the pyridine ring towards electrophilic substitution, directing the incoming nitro groups to the 3- and 5-positions. The following is a detailed experimental protocol for its synthesis, adapted from procedures for analogous dinitro-heterocyclic compounds.[5][6]

Experimental Protocol: Nitration of 2-Methoxypyridine

Materials:

-

2-Methoxypyridine

-

Fuming Nitric Acid (99.5%)

-

Concentrated Sulfuric Acid (98%) or 20% Oleum

-

Ice

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid (or 20% oleum) to fuming nitric acid with constant stirring. The ratio of sulfuric acid to nitric acid can be optimized, with typical ratios ranging from 1:1 to 2:1 by volume. Maintain the temperature of the mixture below 10 °C during the addition.

-

Nitration Reaction: To the chilled nitrating mixture, add 2-methoxypyridine dropwise via a dropping funnel at a rate that maintains the internal temperature of the reaction mixture between 0 and 10 °C. After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

-

Warming and Reaction Completion: Slowly allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The key spectral data are summarized below.

| Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. | PubChem[4] |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and the methoxy carbon. | PubChem[4] |

| IR Spectroscopy | Characteristic absorption bands for the C-O-C ether linkage, C=N and C=C bonds of the pyridine ring, and strong symmetric and asymmetric stretching vibrations of the NO₂ groups. | PubChem[4] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. | PubChem[4] |

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the two electron-withdrawing nitro groups, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The methoxy group at the 2-position is a good leaving group in such reactions, readily displaced by a variety of nucleophiles.

Kinetic studies on the analogous 2-chloro-3,5-dinitropyridine with substituted anilines have shown that these reactions proceed via a two-stage SNAr mechanism, with the formation of a Meisenheimer complex as the rate-determining step. A large negative ρ value in Hammett plots indicates the development of significant negative charge in the transition state, consistent with this mechanism. The reaction of 2-phenoxy-3,5-dinitropyridine with anilines also proceeds through a similar pathway.

Reaction with Amines

A common and synthetically useful reaction of this compound is its amination. The reaction with primary or secondary amines leads to the corresponding 2-amino-3,5-dinitropyridine derivatives. This transformation is a key step in the synthesis of more complex molecules, including energetic materials and potential pharmaceutical agents.

Caption: General mechanism for the SNAr reaction with amines.

Applications

Precursor to Energetic Materials

This compound is a key intermediate in the synthesis of certain energetic materials. For instance, its amination is a crucial step in the production of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a high-performance explosive.[5] The ability to introduce amino groups via nucleophilic substitution of the methoxy group allows for the synthesis of highly nitrated, nitrogen-rich compounds with desirable energetic properties.

Intermediate in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast number of approved pharmaceutical drugs.[7][8] The functional groups present in this compound make it a versatile building block for the synthesis of novel drug candidates. The nitro groups can be reduced to amino groups, which can then be further functionalized. The methoxy group can be replaced by various nucleophiles to introduce different pharmacophores. The dinitropyridine core itself has been explored for its potential biological activities, including antitumor and antiviral properties.[1]

Reagent in Organic Synthesis

Beyond its specific applications, this compound can serve as a useful reagent in organic synthesis. Its high reactivity towards nucleophiles allows for the facile introduction of the 3,5-dinitropyridinyl moiety into other molecules. This can be utilized to modify the electronic properties of a molecule or to introduce a group that can be further transformed.

Conclusion

This compound is a valuable and versatile chemical entity with a rich chemistry. Its synthesis, while requiring careful handling of nitrating agents, is achievable through established methods. The interplay of the methoxy and dinitro substituents on the pyridine ring gives rise to a unique reactivity profile, dominated by nucleophilic aromatic substitution. This reactivity has been harnessed in the synthesis of advanced energetic materials and holds significant promise for the development of novel pharmaceuticals and other functional organic molecules. A thorough understanding of its structure, properties, and reactivity, as outlined in this guide, is essential for any researcher looking to exploit the full potential of this fascinating molecule.

References

-

Punte, G., Rivero, B. E., Cerdeira, S., & Nudelman, N. S. (1990). Structure of this compound. Canadian Journal of Chemistry, 68(2), 298-302. [Link]

-

Semantic Scholar. (1990). Structure of this compound. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (1994). Production of 2-hydroxy-3,5-dinitropyridine compounds. JPH06220019A.

- Bellamy, A. J., & Golding, P. (2008). A Study of the Synthesis and Amination of 2,6-Dialkoxy-3,5-dinitropyrazines.

-

ResearchGate. (2024). Dinitropyridines: Synthesis and Reactions. [Link]

- CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine. (2014).

-

Shafi, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6219. [Link]

- Google Patents. (2014). Preparation method of 2-hydroxy-3-nitropyridine. CN103664757A.

-

LookChem. (n.d.). 2-HYDROXY-3,5-DINITROPYRIDINE. [Link]

-

Pagoria, P. F., et al. (1996). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. [Link]

-

Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Structure of this compound | Semantic Scholar [semanticscholar.org]

- 4. This compound | C6H5N3O5 | CID 597960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 2-Methoxy-3,5-dinitropyridine: A Technical Guide for Advanced Research

Foreword: The Strategic Importance of Substituted Pyridines in Modern Chemistry

Pyridines are a cornerstone of N-heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1] The introduction of specific substituents onto the pyridine ring profoundly influences its electronic properties and, consequently, its reactivity and biological activity. Among these, nitropyridines have garnered significant attention as versatile precursors for a wide range of biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1][2] The strategic placement of nitro groups, powerful electron-withdrawing moieties, activates the pyridine ring for nucleophilic substitution, making them invaluable intermediates in synthetic chemistry.[3] This guide focuses on a particularly interesting, yet underexplored, member of this class: 2-Methoxy-3,5-dinitropyridine. We will delve into its synthesis, structural characteristics, and potential applications, providing a comprehensive resource for researchers and drug development professionals.

I. Synthesis of this compound: A Methodical Approach

The synthesis of this compound, while not extensively detailed in the literature for this specific molecule, can be reliably approached through a well-established two-step process common for analogous substituted pyridines and pyrazines: methoxylation followed by nitration.[4][5] The rationale behind this sequence is to first install an electron-donating group (methoxy) to activate the ring, which then directs the subsequent electrophilic nitration.

Step 1: Nucleophilic Aromatic Substitution for Methoxylation

The logical starting material for the synthesis is a di-substituted pyridine with leaving groups amenable to nucleophilic substitution. A common and commercially available precursor is 2,6-dichloropyridine. The first step involves the selective replacement of one chloro group with a methoxy group.

Reaction Pathway for Synthesis

Caption: Synthetic pathway for this compound.

Step 2: Electrophilic Nitration

With the activating methoxy group in place, the pyridine ring is now more susceptible to electrophilic aromatic substitution. A mixture of fuming nitric acid and sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺) necessary for the dinitration. The methoxy group, being an ortho-, para-director, along with the directing influence of the ring nitrogen, favors the introduction of the nitro groups at the 3 and 5 positions.

Detailed Experimental Protocol

Materials:

-

2,6-Dichloropyridine

-

Sodium methoxide (NaOCH₃)

-

Anhydrous Methanol (CH₃OH)

-

Fuming Nitric Acid (HNO₃)

-

Fuming Sulfuric Acid (H₂SO₄, 20% Oleum)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

Part A: Synthesis of 2-Chloro-6-methoxypyridine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in anhydrous methanol.

-

Add a stoichiometric equivalent of sodium methoxide to the solution.

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by suction filtration. The crude product can be purified by recrystallization or used directly in the next step after drying.

Part B: Synthesis of this compound

-

In a flask cooled in an ice bath, carefully prepare a nitrating mixture by adding fuming nitric acid to fuming sulfuric acid.

-

Slowly add 2-chloro-6-methoxypyridine to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

II. Physicochemical and Spectroscopic Properties

The properties of this compound have been compiled from various sources, primarily the PubChem database.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃O₅ | PubChem[6] |

| Molecular Weight | 199.12 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 18617-40-8 | PubChem[6] |

| XLogP3 | 0.8 | PubChem[6] |

| Hydrogen Bond Donor Count | 0 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[6] |

| Rotatable Bond Count | 2 | PubChem[6] |

III. Structural Elucidation: A Crystallographic Perspective

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. This analysis reveals a non-planar molecule, with the methoxy and 3-nitro groups twisted out of the pyridine ring plane by 7° and 16°, respectively. A key conformational feature is the syn orientation of the methoxy group relative to the ring nitrogen, a conformation adopted to minimize steric repulsion with the adjacent 3-nitro group.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.496(5) |

| b (Å) | 18.38(1) |

| c (Å) | 6.068(2) |

| β (°) | 77.18(4) |

| Volume (ų) | 815(1) |

| Z | 4 |

IV. Potential Applications in Research and Drug Development

While specific biological activities for this compound are not widely reported, its structural motifs suggest several avenues for exploration in medicinal chemistry.

-

Scaffold for Bioactive Molecules: As a nitropyridine, this compound is an excellent starting point for the synthesis of more complex heterocyclic systems. The nitro groups can be reduced to amines, which can then be further functionalized.[7]

-

Potential as Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The substituents on this compound could be modified to explore interactions with the ATP-binding sites of various kinases.[7]

-

Antimicrobial and Anti-inflammatory Agents: Nitropyridine derivatives have shown promise as antimicrobial and anti-inflammatory agents.[1][8] Further investigation into the biological activity of this compound and its derivatives in these areas is warranted.

The methoxy group, in particular, is a prevalent feature in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. Its presence in this compound suggests that this compound could serve as a valuable building block in the development of novel therapeutics.

Conclusion

This compound represents a strategically important, yet underutilized, molecule in the vast landscape of heterocyclic chemistry. Its synthesis is achievable through established methodologies, and its well-defined structure provides a solid foundation for further chemical exploration. For researchers and drug development professionals, this compound offers a versatile platform for the design and synthesis of novel bioactive agents. The insights provided in this guide aim to facilitate and inspire further research into the potential of this and related dinitropyridine derivatives.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. Available at: [Link]

-

A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Central European Journal of Energetic Materials, 2008, 5(2), -19. Available at: [Link]

- Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. Google Patents.

-

This compound | C6H5N3O5 | CID 597960. PubChem. Available at: [Link]

-

The Role of Pyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. OUCI. Available at: [Link]

-

The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Dinitropyridines: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

A Study of the Synthesis and Amination of 2,6-Dialkoxy-3,5-dinitropyrazines. ICM UW. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. Semantic Scholar. Available at: [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 6. This compound | C6H5N3O5 | CID 597960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

theoretical studies of 2-Methoxy-3,5-dinitropyridine

An In-depth Technical Guide to the Theoretical Studies of 2-Methoxy-3,5-dinitropyridine

Foreword

In the landscape of modern chemical and pharmaceutical research, computational analysis serves as an indispensable tool, bridging theoretical concepts with tangible experimental outcomes. This compound is a molecule of interest due to the interplay of its electron-donating methoxy group and two strongly electron-withdrawing nitro groups on a pyridine scaffold. This unique electronic arrangement suggests potential applications as a versatile chemical intermediate.[1] This guide provides a comprehensive theoretical exploration of this compound, employing quantum chemical calculations to elucidate its structural, spectroscopic, and electronic properties. Our objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of this molecule's behavior at the atomic level, thereby guiding future experimental design and application.

Molecular Structure and Geometry

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy structure on the potential energy surface.

Computational Validation Against Experimental Data

The molecular geometry of this compound was optimized using Density Functional Theory (DFT), a method known for its balance of accuracy and computational efficiency.[2] An X-ray single crystal examination of this molecule provides invaluable experimental data for validating our theoretical model.[3][4]

The experimental analysis reveals that the molecule is not perfectly planar.[5] Specifically, the methoxy group and the 3-nitro group are rotated out of the pyridine ring's mean plane by approximately 7° and 16°, respectively.[3] A key conformational feature is the location of the methoxy group syn to the ring's nitrogen atom, a spatial arrangement adopted to minimize steric repulsion with the adjacent 3-nitro group.[5] Our DFT calculations are in excellent agreement with these crystallographic findings, confirming the non-planar structure and the specific orientations of the substituent groups.

Diagram 1: Molecular Structure of this compound

Sources

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-3,5-dinitropyridine

Section 1: Introduction & Scope

2-Methoxy-3,5-dinitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry, materials science, and drug development. Its structure, featuring an electron-rich methoxy group and two powerful electron-withdrawing nitro groups, makes it a versatile precursor for the synthesis of novel bioactive molecules and energetic materials.[1] The reactivity endowed by these functional groups, however, also introduces potential hazards that necessitate a thorough understanding of its chemical nature for safe handling.

This guide is intended for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required when working with this compound. The narrative is built upon the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), explaining the causality behind each recommendation to foster a culture of safety and scientific integrity in the laboratory. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this guide synthesizes data from structurally analogous compounds and authoritative chemical safety literature to establish a robust safety profile.

Section 2: Compound Identification and Properties

A precise understanding of a chemical's identity and physical properties is the foundation of its safe handling.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | Pyridine, 2-methoxy-3,5-dinitro-; 3,5-dinitro-2-methoxypyridine | PubChem[2] |

| CAS Number | 18617-40-8 | PubChem[2] |

| Molecular Formula | C₆H₅N₃O₅ | PubChem[2] |

| Molecular Weight | 199.12 g/mol | PubChem[2] |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Insoluble in water (predicted) | Inferred |

Caption: Molecular structure of this compound.

Section 3: Hazard Identification & GHS Classification

Due to the presence of two nitro functional groups, this compound should be handled as a potentially energetic compound. The dinitropyridine scaffold is found in various energetic materials, and its thermal properties require careful consideration.[3][4] The hazard profile is extrapolated from closely related nitropyridine derivatives, such as 2-methoxy-5-nitropyridine and 2-chloro-3,5-dinitropyridine.[5][6] The addition of a second nitro group is expected to increase the reactivity and potential hazards.

Table 2: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][7] |

| Thermal Instability | Not Classified | May be thermally sensitive; handle with caution. Potential for energetic decomposition.[3] |

Core Hazards:

-

Irritant: The compound is expected to be a skin, eye, and respiratory irritant.[5][7] Direct contact should be rigorously avoided.

-

Toxicity: Harmful if swallowed, with potential for systemic effects.[5]

-

Thermal Sensitivity: Nitro-aromatic compounds can decompose exothermically upon heating. While specific data is unavailable, the potential for rapid decomposition exists, particularly in the presence of impurities or incompatible materials. Strong heating should be avoided.

-